molecular formula C17H21ClN2O2S B2366948 1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide CAS No. 953942-48-8

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

Cat. No. B2366948
CAS RN: 953942-48-8
M. Wt: 352.88
InChI Key: MMKFRYUHVKCYPO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide, also known as SCH23390, is a highly selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and behavioral processes.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on derivatives of methanesulfonamides, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has revealed detailed insights into their molecular structure and hydrogen bonding capabilities. These compounds exhibit specific conformations of the N—H bond in relation to ortho- and meta-substituents, affecting their biological activity and interaction with receptor molecules. The geometry and torsion angles within these molecules are comparable to other methanesulfonanilides, except for minor variances. This information suggests potential for designing molecules with tailored biological activities by manipulating these structural features (B. Gowda, S. Foro, H. Fuess, 2007).

Synthetic Approaches and Chemical Reactivity

Research into the synthesis and reactivity of phenylmethanesulfonamide derivatives has provided methods for creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the high reactivity of these products in various alkylation reactions. This underscores the versatility of methanesulfonamide derivatives in synthetic chemistry for producing compounds with potential pharmacological properties (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).

Microbial Metabolism

Methanesulfonic acid and its derivatives have been studied for their role in the biogeochemical cycling of sulfur, highlighting the use of methanesulfonate by diverse aerobic bacteria as a sulfur source. This research indicates the environmental and ecological significance of methanesulfonamide derivatives, contributing to our understanding of microbial metabolism and the global sulfur cycle (D. Kelly, J. Murrell, 1999).

Chemoselective N-Acylation

Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have developed these compounds as N-acylation reagents with good chemoselectivity. This research highlights the potential of methanesulfonamide derivatives in facilitating specific chemical transformations, which is crucial for the synthesis of complex organic molecules (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKFRYUHVKCYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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